molecular formula C8H4BrCl3O B3042134 2-Bromo-1-(2,4,5-trichlorophenyl)ethanone CAS No. 51488-85-8

2-Bromo-1-(2,4,5-trichlorophenyl)ethanone

Cat. No.: B3042134
CAS No.: 51488-85-8
M. Wt: 302.4 g/mol
InChI Key: MSDKQHWJOOMRMU-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4,5-trichlorophenyl)ethanone (CAS: 13061-28-4) is a halogenated acetophenone derivative with the molecular formula C₈H₅BrCl₃O (exact molecular weight: 305.39 g/mol). Its structure consists of a ketone group at the α-position to a bromine atom, attached to a 2,4,5-trichlorophenyl ring. This compound is notable for its electron-deficient aromatic system due to the electron-withdrawing effects of chlorine and bromine substituents, making it highly reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

2-bromo-1-(2,4,5-trichlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDKQHWJOOMRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,4,5-trichlorophenyl)ethanone can be synthesized through the selective bromination of 1-(2,4,5-trichlorophenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as dioxane dibromide in a solvent mixture of dioxane and ethyl ether at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4,5-trichlorophenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups.

    Reduction: 2-Bromo-1-(2,4,5-trichlorophenyl)ethanol.

    Oxidation: 2-Bromo-1-(2,4,5-trichlorophenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(2,4,5-trichlorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4,5-trichlorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical reactions. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key properties of 2-Bromo-1-(2,4,5-trichlorophenyl)ethanone with analogous bromo-ethanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications/Reactivity
This compound C₈H₅BrCl₃O 305.39 2,4,5-Cl₃, 1-Br Not reported Likely intermediate in pharmaceuticals/agrochemicals due to high electrophilicity
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 215.05 4-OH Not reported Synthesis of adrenaline-type drugs; polar solubility due to hydroxyl group
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 259.10 3,4-OCH₃ Not reported Precursor for bioactive molecules; methoxy groups enhance stability
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone C₈H₆BrFO₂ 233.04 2-OH, 5-F 86–87 Anticancer research; fluorine enhances lipophilicity
2-Bromo-1-[4-(2-thienyl)phenyl]-ethanone C₁₂H₉BrOS 281.17 4-thienyl Not reported Organic electronics; thiophene moiety enables π-conjugation
Key Observations:
  • Electron-Withdrawing Groups : The trichlorophenyl group in the target compound increases electrophilicity compared to methoxy- or hydroxyl-substituted analogs, accelerating reactions like nucleophilic aromatic substitution .
  • Solubility : Hydroxyl or methoxy substituents (e.g., 4-hydroxyphenyl or 3,4-dimethoxyphenyl derivatives) improve solubility in polar solvents, whereas halogenated analogs are more lipophilic .
  • Bioactivity : Fluorine and chlorine substituents (e.g., 5-fluoro-2-hydroxyphenyl) correlate with cytotoxic and pro-apoptotic activity in leukemia cells .

Biological Activity

2-Bromo-1-(2,4,5-trichlorophenyl)ethanone is a halogenated aromatic ketone that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and multiple chlorine atoms on its phenyl ring, which can significantly influence its reactivity and interaction with biological systems.

  • Molecular Formula : C8H5BrCl3O
  • Molecular Weight : 292.39 g/mol
  • CAS Number : 2631-72-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance the lipophilicity and electrophilicity of the compound, enabling it to penetrate cellular membranes and modulate biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated ketones can possess significant antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Cytotoxicity : In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various halogenated compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects on Cancer Cells :
    • Research conducted on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
  • Enzyme Interaction Studies :
    • An investigation into the compound's effect on cyclooxygenase (COX) enzymes revealed that it could inhibit COX-1 and COX-2 activity by approximately 50% at concentrations around 10 µM. This suggests potential anti-inflammatory applications.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
CytotoxicityIC50 = 15 µM on MCF-7 cells
Enzyme Inhibition~50% inhibition of COX enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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